4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine
Overview
Description
4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine is a chemical compound with the molecular formula C24H26ClN3 and a molecular weight of 391.94 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine typically involves the reaction of benzhydryl chloride with 4-chlorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons . Substitution reactions result in a variety of substituted piperazine derivatives .
Scientific Research Applications
4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine can be compared with other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: Similar structure but lacks the benzhydryl group, leading to different chemical and biological properties.
N-Benzylpiperazine: Lacks the chlorobenzyl group, resulting in distinct reactivity and applications.
4-Benzhydryl-N-(4-methylbenzyl)piperazin-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
4-benzhydryl-N-[(4-chlorophenyl)methyl]piperazin-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3/c25-23-13-11-20(12-14-23)19-26-28-17-15-27(16-18-28)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,26H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOXPERCCCORPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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